ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a fused tricyclic core with a benzoyl-substituted imino group and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-5-36-25(33)18-13-17-21(26-20-11-6-7-12-28(20)24(17)32)29(14(2)3)22(18)27-23(31)16-9-8-10-19(15(16)4)30(34)35/h6-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPLIMXHBYLCRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ethyl and isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a family of tricyclic derivatives with variations in the benzoyl substituent and side-chain modifications. Key analogs and their comparative properties are outlined below:
Table 1: Comparative Analysis of Key Structural Analogs
*Estimated based on structural similarity.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Nitro, Chloro, Fluoro): The target compound’s 2-methyl-3-nitrobenzoyl group increases hydrophobicity (higher XLogP3) compared to chloro or fluoro analogs.
- Methoxypropyl Side Chain (Analog in ):
The 3-methoxypropyl group in introduces flexibility and hydrogen-bonding capacity, lowering XLogP3 (2.7) and improving solubility compared to the target compound.
Crystallographic and Conformational Analysis
- Ring Puckering and Hydrogen Bonding: Analogous tricyclic systems exhibit varied ring puckering (quantified via Cremer-Pople parameters ), influencing packing efficiency and crystal stability. The nitro group in the target compound may disrupt hydrogen-bonding networks compared to methyl or methoxy groups .
Biological Activity
Ethyl 6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with significant potential in biological applications, particularly in antimicrobial and anticancer activities. This article presents a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound exhibits a unique triazine framework which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 290.32 g/mol. The structural complexity allows for interactions with various biological targets.
Antimicrobial Properties
Recent studies have demonstrated the antimicrobial efficacy of triazene derivatives, including the compound . Research indicates that triazene compounds can inhibit the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several synthesized triazenes have shown promising results:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| T1 | 9.937 | Candida albicans |
| T2 | 0.02 | Staphylococcus aureus (MRSA) |
| T3 | 0.03 | Mycobacterium smegmatis |
These results suggest that ethyl 6-(2-methyl-3-nitrobenzoyl)imino derivatives may serve as effective alternatives to combat microbial resistance .
Anticancer Activity
The anticancer potential of triazene compounds has been extensively studied. A notable study evaluated the antiproliferative effects of various triazene derivatives against human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| Burkitt Lymphoma DAUDI | 4.91 |
| Colon Adenocarcinoma HT-29 | 5.59 |
These findings indicate that the compound may exhibit strong cytotoxic effects against specific cancer types, supporting its further investigation as a therapeutic agent .
The mechanism by which triazene compounds exert their biological effects involves several pathways:
- Alkylation of DNA : Triazenes can form covalent bonds with DNA, leading to strand breaks and apoptosis in rapidly dividing cells.
- Inhibition of Enzymatic Activity : The nitro group in the structure may participate in redox reactions that affect cellular signaling pathways.
- Interaction with Membrane Proteins : The compound's lipophilicity allows it to penetrate cell membranes and interact with membrane-bound receptors.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of ethyl 6-(2-methyl-3-nitrobenzoyl)imino was tested against clinical isolates of resistant bacteria. The results confirmed its effectiveness against strains such as MRSA and Escherichia coli, highlighting its potential use in treating infections caused by resistant pathogens .
Evaluation of Anticancer Properties
A study conducted on various human cancer cell lines revealed that the compound significantly inhibited cell proliferation at low concentrations. Further analysis indicated that the mechanism involved apoptosis mediated by DNA damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
